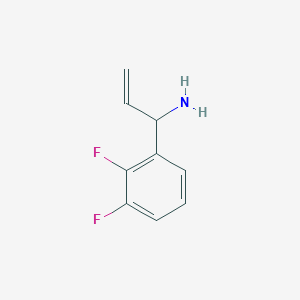
1-(2,3-Difluorophenyl)prop-2-enylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Difluorophenyl)prop-2-enylamine is an organic compound characterized by the presence of a difluorophenyl group attached to a prop-2-enylamine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Difluorophenyl)prop-2-enylamine typically involves the reaction of 2,3-difluorobenzaldehyde with an appropriate amine under controlled conditions. One common method includes the use of a reductive amination process, where the aldehyde is first converted to an imine intermediate, followed by reduction to yield the desired amine.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes or other efficient synthetic routes that ensure high yield and purity. The choice of catalysts, solvents, and reaction conditions is optimized to achieve cost-effective and scalable production.
化学反应分析
Types of Reactions: 1-(2,3-Difluorophenyl)prop-2-enylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens or nucleophiles (e.g., Grignard reagents) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces more saturated amines.
科学研究应用
1-(2,3-Difluorophenyl)prop-2-enylamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
作用机制
The mechanism by which 1-(2,3-Difluorophenyl)prop-2-enylamine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism depends on the context of its application, such as its role in medicinal chemistry or biological studies.
相似化合物的比较
- 1-(2,4-Difluorophenyl)prop-2-enylamine
- 1-(3,4-Difluorophenyl)prop-2-enylamine
- 1-(2,3-Dichlorophenyl)prop-2-enylamine
Uniqueness: 1-(2,3-Difluorophenyl)prop-2-enylamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interactions compared to other difluorophenyl derivatives. This positional difference can lead to variations in chemical behavior and biological activity, making it a compound of particular interest in research.
生物活性
1-(2,3-Difluorophenyl)prop-2-enylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a prop-2-enylamine backbone with a difluorophenyl substituent, which may influence its interaction with biological targets. The presence of fluorine atoms typically enhances lipophilicity and metabolic stability, potentially affecting the compound's pharmacokinetics and biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of phenylpropene compounds exhibit significant antimicrobial properties. For instance, the structural similarity of this compound to known antimicrobial agents suggests it may possess similar effects against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Potential antimicrobial | |
| Other phenylpropene derivatives | Antibacterial effects |
Antioxidant Activity
The antioxidant capacity of compounds similar to this compound has been evaluated using various assays. The total antioxidant capacity (TAC) is often measured through DPPH and ABTS assays, which assess the ability of compounds to scavenge free radicals.
| Assay Type | Measurement Technique | Result Interpretation |
|---|---|---|
| DPPH Assay | Absorbance at 517 nm | Higher absorbance indicates lower antioxidant activity. |
| ABTS Assay | Radical cation scavenging | Effective scavengers show reduced absorbance. |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for bacterial survival.
- Interaction with Membrane Structures : The lipophilic nature may allow the compound to integrate into bacterial membranes, disrupting their integrity.
- Radical Scavenging : By donating electrons, the compound could neutralize free radicals, contributing to its antioxidant properties.
Case Studies and Research Findings
A notable study evaluated the antimicrobial efficacy of various derivatives including this compound against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard microbiological techniques.
Case Study Summary
| Study Focus | Findings | |
|---|---|---|
| Antimicrobial efficacy | Significant inhibition at low concentrations | Indicates potential as a therapeutic agent. |
| Antioxidant properties | Moderate scavenging ability in DPPH assay | Supports further investigation into health applications. |
属性
分子式 |
C9H9F2N |
|---|---|
分子量 |
169.17 g/mol |
IUPAC 名称 |
1-(2,3-difluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9F2N/c1-2-8(12)6-4-3-5-7(10)9(6)11/h2-5,8H,1,12H2 |
InChI 键 |
CBPUIEULODMPLG-UHFFFAOYSA-N |
规范 SMILES |
C=CC(C1=C(C(=CC=C1)F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















